molecular formula C24H22N8O3 B3016655 (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 941887-53-2

(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B3016655
M. Wt: 470.493
InChI Key: VIKOWWCJUJVANM-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H22N8O3 and its molecular weight is 470.493. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

A study conducted by Bayomi et al. (1999) on 1,2,4-triazolol[1,5-alpha]pyrimidines, which have structural similarities with the compound , revealed that some compounds in this series showed promising antihypertensive activity. These findings suggest potential applications in the development of antihypertensive agents (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).

Anticancer Activity

Abdelhamid et al. (2016) synthesized compounds related to the queried chemical structure and evaluated them for their anticancer activity. The results indicated that many of these compounds showed moderate to high anticancer activity, particularly against the MCF-7 human breast carcinoma cell line (A. Abdelhamid, S. M. Gomha, Nadia A. Abdelriheem, Saher M. Kandeel, 2016).

Anti-Diabetic Properties

Bindu et al. (2019) explored the Dipeptidyl peptidase-4 (DPP-4) inhibition potential of triazolo-pyridazine-6-yl-substituted piperazines, structurally akin to the compound , and found them to be potential anti-diabetic medications. Their strong inhibition potential and excellent antioxidant and insulinotropic activity highlight the compound's relevance in diabetes treatment (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

Antibacterial Activity

Lahmidi et al. (2019) synthesized a derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed notable antibacterial activity, suggesting potential uses in combating bacterial infections (S. Lahmidi, E. Anouar, L. El Hamdaoui, Y. Ouzidan, M. Kaur, J. Jasinski, N. K. Sebbar, E. Essassi, M. El Moussaouiti, 2019).

properties

IUPAC Name

(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N8O3/c1-17-2-7-19(8-3-17)31-24-22(27-28-31)23(25-16-26-24)30-14-12-29(13-15-30)21(33)11-6-18-4-9-20(10-5-18)32(34)35/h2-11,16H,12-15H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOWWCJUJVANM-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

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